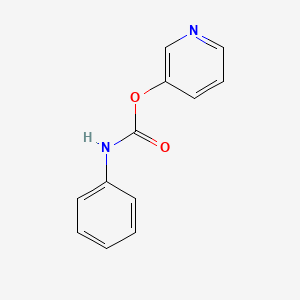
Citric acid, tin(II)salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citric acid, tin(II) salt, also known as stannous citrate, is a chemical compound with the formula C6H6O7Sn. This compound is formed by the reaction of citric acid with tin(II) ions. Citric acid is a weak organic acid commonly found in citrus fruits, while tin(II) ions are derived from tin, a post-transition metal. The combination of these two components results in a compound that has unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of citric acid, tin(II) salt typically involves the reaction of citric acid with a tin(II) salt, such as tin(II) chloride. The reaction can be represented as follows: [ \text{C6H8O7} + \text{SnCl2} \rightarrow \text{C6H6O7Sn} + 2\text{HCl} ] This reaction is usually carried out in an aqueous medium, and the resulting product is isolated by crystallization or precipitation .
Industrial Production Methods: In industrial settings, the production of citric acid, tin(II) salt may involve more sophisticated techniques to ensure high purity and yield. One common method involves the use of an inorganic base, such as sodium hydroxide, to facilitate the reaction between citric acid and a tin(II) salt . The process may also include steps for purification and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Citric acid, tin(II) salt can undergo various chemical reactions, including:
Oxidation: The tin(II) ion can be oxidized to tin(IV) under certain conditions.
Reduction: The compound can act as a reducing agent in some reactions.
Substitution: The tin(II) ion can be replaced by other metal ions in complexation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Complexation agents like ethylenediaminetetraacetic acid (EDTA) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Tin(IV) compounds.
Reduction: Reduced organic compounds.
Substitution: Metal-citrate complexes
Wissenschaftliche Forschungsanwendungen
Citric acid, tin(II) salt has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and a catalyst in organic synthesis.
Biology: Employed in studies involving metal ion chelation and enzyme inhibition.
Medicine: Investigated for its potential use in radiopharmaceuticals and as an antimicrobial agent.
Industry: Utilized in electroplating, as a stabilizer in food products, and in the production of tin-based materials .
Wirkmechanismus
The mechanism by which citric acid, tin(II) salt exerts its effects is primarily through its ability to chelate metal ions. The citric acid component binds to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems. Additionally, the reducing properties of the tin(II) ion can facilitate redox reactions, contributing to its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
- Tin(II) chloride (SnCl2)
- Tin(II) sulfate (SnSO4)
- Tin(II) oxalate (C2O4Sn)
- Tin(II) pyrophosphate (P2O7Sn)
- Tin(II) acetylacetonate (C5H7O2Sn)
Comparison: Citric acid, tin(II) salt is unique due to its combination of citric acid and tin(II) ions, which imparts both chelating and reducing properties. Unlike other tin(II) compounds, stannous citrate is particularly effective in applications requiring metal ion chelation and stabilization, such as in food preservation and radiopharmaceuticals .
Eigenschaften
CAS-Nummer |
5077-53-2 |
|---|---|
Molekularformel |
C6H8O7Sn |
Molekulargewicht |
310.83 g/mol |
InChI |
InChI=1S/C6H8O7.Sn/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
InChI-Schlüssel |
IOVSQAQVXZOFTD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


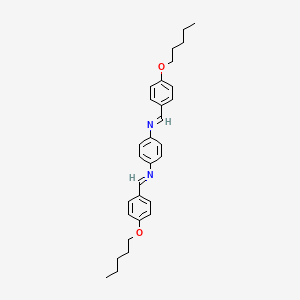
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964031.png)
![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11964033.png)

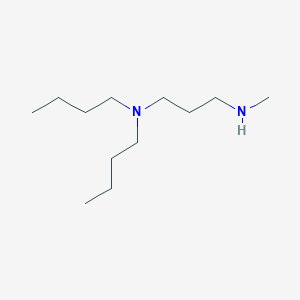
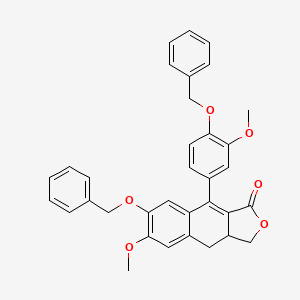
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11964063.png)

![(1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964075.png)
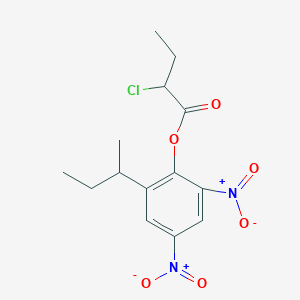
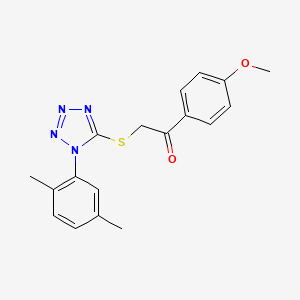
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964091.png)
![Ethyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11964096.png)
